molecular formula C13H20OS B8077809 1-Tert-butylsulfanyl-4-methoxy-2,3-dimethylbenzene

1-Tert-butylsulfanyl-4-methoxy-2,3-dimethylbenzene

Cat. No.: B8077809
M. Wt: 224.36 g/mol
InChI Key: XZCPBEFRBCMSDS-UHFFFAOYSA-N
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Description

1-Tert-butylsulfanyl-4-methoxy-2,3-dimethylbenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with tert-butylsulfanyl, methoxy, and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Tert-butylsulfanyl-4-methoxy-2,3-dimethylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where tert-butylsulfanyl and methoxy groups are introduced to the benzene ring under acidic conditions. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The process includes the protection and deprotection of functional groups, followed by selective substitution reactions to achieve the desired substitution pattern on the benzene ring. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Tert-butylsulfanyl-4-methoxy-2,3-dimethylbenzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfide.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents to the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Regeneration of the sulfide.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

1-Tert-butylsulfanyl-4-methoxy-2,3-dimethylbenzene has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Tert-butylsulfanyl-4-methoxy-2,3-dimethylbenzene involves its interaction with molecular targets through its functional groups. The tert-butylsulfanyl group can participate in redox reactions, while the methoxy and dimethyl groups influence the compound’s electronic properties and reactivity. These interactions can modulate various biochemical pathways and molecular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-Tert-butylsulfanyl-4-methoxybenzene
  • 1-Tert-butylsulfanyl-2,3-dimethylbenzene
  • 4-Methoxy-2,3-dimethylbenzene

Uniqueness

1-Tert-butylsulfanyl-4-methoxy-2,3-dimethylbenzene is unique due to the specific combination of substituents on the benzene ring, which imparts distinct chemical and physical properties

Properties

IUPAC Name

1-tert-butylsulfanyl-4-methoxy-2,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20OS/c1-9-10(2)12(15-13(3,4)5)8-7-11(9)14-6/h7-8H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCPBEFRBCMSDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)SC(C)(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1C)SC(C)(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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